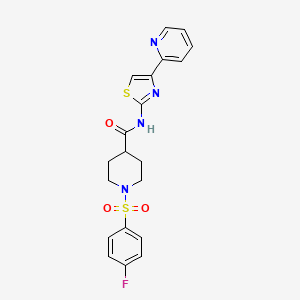

1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide

Description

The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide (CAS: 922454-14-6) is a sulfonamide derivative featuring a piperidine core substituted with a 4-fluorophenyl sulfonyl group and a thiazol-2-yl moiety linked to a pyridine ring. Its molecular formula is C₂₁H₁₉F₂N₃O₃S₂, with a molecular weight of 463.5 g/mol . The fluorophenyl group enhances metabolic stability and hydrophobic interactions, while the thiazole-pyridine moiety may contribute to π-π stacking and hydrogen bonding in target binding.

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S2/c21-15-4-6-16(7-5-15)30(27,28)25-11-8-14(9-12-25)19(26)24-20-23-18(13-29-20)17-3-1-2-10-22-17/h1-7,10,13-14H,8-9,11-12H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWGKXZRQAWZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains. The unique structural features of this compound, including the incorporation of a fluorophenyl group, a sulfonyl moiety, and a thiazole-pyridine framework, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Key Functional Groups:

- Fluorophenyl Group : Enhances lipophilicity and biological activity.

- Sulfonyl Moiety : Known for its role in enzyme inhibition.

- Thiazole and Pyridine Rings : Contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding, which enhances binding affinity to proteins or enzymes involved in inflammatory and cancer pathways. The pyridine and thiazole rings may facilitate interactions with various receptors or enzymes, modulating their activity.

Anti-inflammatory Activity

Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that related sulfonamide derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β, suggesting a potential for therapeutic use in inflammatory diseases .

Anticancer Activity

The compound's structural components are also linked to anticancer activity. Thiazole-containing compounds have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of a thiazole ring has been correlated with enhanced cytotoxicity against cancer cell lines .

Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of similar compounds, it was found that administration of these sulfonamide derivatives led to a significant reduction in inflammation markers in animal models. The mechanism was attributed to the inhibition of MAPK pathways, which are critical in inflammatory responses .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of thiazole-based compounds. In vitro tests revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of substituent groups on the thiazole ring in enhancing cytotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Chlorophenyl)sulfonyl-N-(4-pyridin-2-yl)thiazol-2-ylbutanamide | Structure | Moderate anti-inflammatory |

| 4-(Bromophenyl)sulfonyl-N-(3-pyridin-2-yl)thiazol-2-yldecanamide | Structure | High anticancer activity |

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole-based compounds. For instance, derivatives similar to 1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide have demonstrated significant anticonvulsant effects in various models:

- Siddiqui et al. (2020) synthesized a series of thiazole-integrated compounds and found that certain analogues exhibited high anticonvulsant activity, with median effective doses indicating strong protective effects against seizures .

- Case Study : A specific analogue displayed an ED50 of 18.4 mg/kg in the electroshock seizure test, showcasing the potential for thiazole derivatives in treating epilepsy .

Anticancer Properties

The anticancer applications of this compound are also noteworthy. Various studies have investigated its efficacy against different cancer cell lines:

- Thiazole-Pyridine Hybrids : A recent investigation into thiazole-pyridine hybrids revealed potent anticancer activity against multiple cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One hybrid showed an IC50 value of 5.71 µM, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Antiviral Effects

The antiviral potential of compounds containing thiazole and pyridine moieties has garnered attention as well:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

Chlorothiophene Sulfonyl Analog

- Compound : 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide (CAS: 899732-25-3)

- Molecular Formula : C₁₈H₁₇ClN₄O₃S₃

- Molecular Weight : 469.00 g/mol

- Key Differences: Replaces the fluorophenyl sulfonyl group with a chlorothiophene sulfonyl moiety.

Chlorophenyl Sulfonyl Analog

- Compound : 1-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide (CAS: 923397-55-1)

- Molecular Formula : C₂₃H₂₄ClN₃O₃S₂

- Molecular Weight : 490.0 g/mol

- Key Differences : Substitutes the fluorophenyl group with a 4-chlorophenyl sulfonyl group and introduces a 3,4-dimethylphenyl substituent on the thiazole. The methyl groups increase lipophilicity, which may enhance membrane permeability .

Variations in the Thiazole Substituent

Dimethylphenyl Thiazole Analog

- Compound : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide (CAS: 923438-49-7)

- Molecular Formula : C₂₃H₂₄FN₃O₃S₂

- Molecular Weight : 473.6 g/mol

- Key Differences : Retains the fluorophenyl sulfonyl group but replaces the pyridin-2-yl thiazole with a 2,5-dimethylphenyl thiazole . The methyl groups may sterically hinder target binding but improve oral bioavailability .

Benzothiazole-Based Analogs

- Compounds : N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((aryl)sulfonyl)piperidine-4-carboxamide derivatives (e.g., 4–20 to 4–26 in ).

- Key Differences : Replace the pyridin-2-yl thiazole with a benzo[d]thiazol-2-yl group. For example:

- 4–20 : 2,4-Dichlorophenyl sulfonyl (MW: ~540 g/mol, Yield: 48%)

- 4–23 : 2,4-Dimethoxyphenyl sulfonyl (MW: ~520 g/mol, Yield: 62%)

- 4–26 : 2,4,6-Trifluorophenyl sulfonyl (MW: ~550 g/mol, Yield: 16%)

- Impact : Halogenated or methoxy-substituted sulfonyl groups modulate electron density and hydrogen-bonding capacity, affecting potency and selectivity .

Core Structural Modifications

Benzamide-Based Analogs

- Compound : 3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

- Key Differences : Replaces the piperidine carboxamide core with a benzamide scaffold. The ethylsulfonyl group on benzene may reduce conformational flexibility compared to the piperidine-based compound .

Kinase-Targeting Analogs

- Compound : PF-5006739 (CK1δ/ε inhibitor)

- Structure : 4-{4-(4-Fluorophenyl)-1-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-1H-imidazol-5-yl}pyrimidin-2-amine

- Key Differences : Incorporates an imidazole-pyrimidine core instead of a thiazole. The fluorophenyl group is retained, highlighting its role in kinase inhibition .

Comparative Analysis of Key Properties

Physicochemical Properties

Q & A

Q. What are the key synthetic challenges in preparing 1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of sulfonylation, coupling, and cyclization steps. Key challenges include:

- Sulfonylation of the piperidine ring : Requires anhydrous conditions and catalysts like triethylamine to prevent side reactions .

- Thiazole-piperidine coupling : Optimized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to ensure regioselectivity .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical due to the compound’s polarity and structural complexity .

Methodological Tip: Refluxing in dimethylformamide (DMF) with phosphorus oxychloride enhances cyclization efficiency .

Q. How is the structural integrity of this compound validated in academic research?

Advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–8.5 ppm for pyridine/thiazole) and aliphatic signals (δ 2.5–4.0 ppm for piperidine) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 487.12; observed = 487.15) .

- X-ray crystallography : Resolves conformational details of the sulfonyl-piperidine moiety .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .

- Solubility and logP : Determine via shake-flask method to assess pharmacokinetic feasibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modification of the sulfonyl group : Replace 4-fluorophenyl with substituted aryl groups (e.g., 3,5-dichloro) to enhance target binding .

- Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .

- Piperidine ring conformation : Compare chair vs. boat conformations via DFT calculations to optimize steric interactions .

Q. What computational methods are used to predict its binding affinity to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using AMBER or GROMACS .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from sulfonyl groups) for virtual screening .

Q. How do researchers resolve contradictions in biological data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Target selectivity panels : Screen against off-target kinases (e.g., CDK2, PDGFR) to confirm specificity .

Q. What strategies mitigate synthetic byproducts in large-scale reactions?

- Flow chemistry : Enhances reproducibility of exothermic steps (e.g., sulfonylation) .

- Design of Experiments (DoE) : Optimizes reaction parameters (temperature, solvent ratio) via factorial design .

- In-line FTIR monitoring : Tracks intermediate formation in real time to prevent over-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.